

# In-Depth Technical Guide: Compound MVT-1075 (177Lu-HuMab-5B1)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Compound MVT-1075 is an investigational radioimmunotherapy (RIT) agent being developed for the treatment of cancers that overexpress the carbohydrate antigen 19-9 (CA19-9), such as pancreatic, colon, and lung cancers.[1][2] It is a conjugate of a fully human monoclonal antibody, HuMab-5B1, and the beta-emitting radioisotope Lutetium-177.[3] MVT-1075 is designed to selectively deliver a cytotoxic dose of radiation to tumor cells, thereby minimizing damage to surrounding healthy tissues. This document provides a comprehensive overview of the available technical data on MVT-1075.

# **Compound Profile**



| Property            | Description                                                    |
|---------------------|----------------------------------------------------------------|
| Generic Name        | Lutetium-177 HuMab-5B1                                         |
| Alternative Names   | 177Lu-CHX-A"-DTPA-HuMAb-5B1, MVT 1075                          |
| Drug Class          | Radioimmunotherapy, Antineoplastic,<br>Monoclonal Antibody     |
| Mechanism of Action | Ionizing radiation emitter                                     |
| Originator          | MabVax Therapeutics                                            |
| Developers          | MabVax Therapeutics, Memorial Sloan-Kettering<br>Cancer Center |

#### **Mechanism of Action**

The therapeutic action of MVT-1075 is based on a targeted delivery of radiation to cancer cells. [4] The mechanism can be broken down into the following steps:

- Targeting: The HuMab-5B1 antibody component of MVT-1075 specifically binds to the sialyl Lewis<sup>a</sup> (sLe<sup>a</sup>) epitope of the CA19-9 antigen, which is highly expressed on the surface of various cancer cells, including up to 94% of pancreatic cancers.[3]
- Internalization: Following binding to CA19-9, the MVT-1075 complex is internalized by the tumor cells.[3]
- Cytotoxicity: The Lutetium-177 radioisotope, now localized within or near the tumor cells, emits beta particles. These high-energy electrons cause DNA damage and the generation of reactive oxygen species, ultimately leading to apoptosis and cell death.[4]

MVT-1075 is often administered in combination with MVT-5873, which is the "naked" HuMab-5B1 antibody. MVT-5873 is given as a blocking dose to optimize the therapeutic window and ensure that the radiolabeled antibody preferentially binds to tumor sites.[4]

### **Signaling Pathway and Cellular Targeting**





Click to download full resolution via product page

MVT-1075 targeting and mechanism of action.

### **Preclinical Studies**

Preclinical evaluation of MVT-1075 has been conducted in mouse xenograft models of human pancreatic cancer (BxPC3), which are known to express CA19-9.[3][5]

## **Efficacy**

- Tumor Growth Inhibition: In subcutaneous BxPC3 xenograft models, single doses of MVT-1075 ranging from 75 to 450 μCi significantly inhibited tumor growth, with higher doses showing sustained suppression.[5] In an orthotopic BxPC3 tumor model, a single 300 μCi dose of MVT-1075 resulted in a 50% reduction in tumor volume by day 20 compared to the initial volume.[5]
- Dose Fractionation: Studies have also explored fractionated dosing schedules (e.g., 75 μCi x 2 or 50 μCi x 3), which were found to be as effective as a single 150 μCi dose in inhibiting tumor growth.[3]

| Preclinical Efficacy of MVT-1075 in BxPC3 Xenograft Model |  |
|-----------------------------------------------------------|--|
| Tumor Model                                               |  |
| Subcutaneous                                              |  |
| Orthotopic                                                |  |
| Subcutaneous                                              |  |



#### **Biodistribution**

Biodistribution studies were conducted in both normal and tumor-bearing athymic nude mice to assess the uptake and clearance of MVT-1075.[3]

- Tumor Uptake: In mice with subcutaneous BxPC3 xenografts, MVT-1075 showed rapid and high uptake in tumor tissue, reaching 69% of the injected dose per gram (%ID/g) by 24 hours and 86% ID/g by 120 hours.[3]
- Normal Tissue Distribution: In normal mice, there was an expected gradual decrease in radioactivity in the blood, heart, and lungs, with low uptake observed in the normal pancreas.
   [3][5]

| Biodistribution of MVT-1075 in BxPC3 Tumor-Bearing Mice |  |
|---------------------------------------------------------|--|
| Time Point                                              |  |
| 24 hours                                                |  |
| 120 hours                                               |  |

#### **Clinical Studies**

A Phase 1, open-label, non-randomized, dose-escalation study (NCT03118349) of MVT-1075 in combination with MVT-5873 has been conducted in patients with previously treated, CA19-9 positive malignancies.[6] The primary objectives were to determine the maximum tolerated dose (MTD) and to evaluate the safety profile.[2]

# **Study Design**

The study employed a 3+3 dose-escalation design. A cycle of radioimmunotherapy consisted of dosing on days 1 and 15, with a 57-day dose-limiting toxicity (DLT) assessment period. On day 1, patients received a blocking dose of MVT-5873 followed by 50% of the estimated MVT-1075 dose for that cohort. The remaining MVT-1075 dose was administered on day 15.[6]

## Safety and Tolerability



Interim results from the initial patient cohort demonstrated that MVT-1075 was reasonably well-tolerated.[1] The observed toxicities were primarily hematologic and considered manageable. [1][6]

| Preliminary Safety Data from Phase 1 Trial (Cohort 1) |  |
|-------------------------------------------------------|--|
| Toxicity                                              |  |
| White Blood Cell Count                                |  |
| Platelet Count                                        |  |
| Hemoglobin                                            |  |

## **Pharmacokinetics and Dosimetry**

Pharmacokinetic and dosimetry data from the first cohort of the Phase 1 trial have been reported.[6]

| Pharmacokinetic Parameters of MVT-1075 (Median Values) |  |
|--------------------------------------------------------|--|
| Parameter                                              |  |
| Whole Body Biological Half-life                        |  |
| Serum α Biological Half-life                           |  |
| Serum β Biological Half-life                           |  |

Dosimetry data confirmed the accumulation of MVT-1075 on target lesions.[6]

# Experimental Protocols Preclinical Xenograft Efficacy Studies

- Cell Line: BxPC3 human pancreatic cancer cells, known to express CA19-9, are used.
- Animal Model: Athymic nude mice are utilized.



- Tumor Implantation: BxPC3 cells are implanted either subcutaneously or orthotopically into the pancreas of the mice.
- Treatment Administration: Once tumors reach a specified volume (e.g., ~150-250 mm³),
   MVT-1075 is administered intravenously at various doses and schedules.[3]
- Efficacy Assessment: Tumor growth is monitored over time using caliper measurements. Data is typically censored when a certain percentage of the group exceeds a maximum allowed tumor volume.[3]

#### **Phase 1 Clinical Trial Protocol (Simplified)**

- Patient Population: Patients with relapsed/refractory, locally advanced or metastatic CA19-9 positive malignancies.[6]
- Study Design: Open-label, dose-escalation (3+3 design) with cohort expansion.[3]
- · Treatment Regimen:
  - Day 1: A blocking dose of MVT-5873 (70 mg IV) is administered, followed 2-4 hours later by 50% of the calculated MVT-1075 dose for the cohort.
  - Days 1-8: Dosimetry is performed using gamma camera imaging and SPECT/CT scans.
  - Day 15: A second blocking dose of MVT-5873 is given, followed by the remaining MVT-1075 dose.[6]
- Endpoints:
  - Primary: Safety and maximum tolerated dose.[2]
  - Secondary: Dosimetry, pharmacokinetics, tumor response, and changes in serum CA19-9 levels.[6]

#### **Experimental Workflow Diagram**





Click to download full resolution via product page

Development workflow for MVT-1075.

# **Safety Information**

A formal Material Safety Data Sheet (MSDS) for MVT-1075 is not publicly available as it is an investigational drug. Safety information is derived from preclinical and clinical studies.

- Preclinical: In xenograft studies, MVT-1075 was reported to be well-tolerated.[3]
- Clinical: The primary toxicities observed in the Phase 1 trial were hematologic, including
  decreases in white blood cells, platelets, and hemoglobin. These were described as
  manageable.[1][6] As a radiopharmaceutical, standard precautions for handling radioactive
  materials must be observed.

#### Conclusion



MVT-1075 is a promising radioimmunotherapy agent that has demonstrated preclinical efficacy and a manageable safety profile in early clinical trials for the treatment of CA19-9 positive malignancies. Its targeted mechanism of action offers the potential for improved therapeutic outcomes in this patient population. Further clinical development will be necessary to fully elucidate its efficacy and safety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. MabVax Therapeutics Reports Positive Safety Results from Initial Cohort of MVT-1075
  Radioimmunotherapy Phase 1 Trial for the Treatment of Pancreatic, Colon and Lung
  Cancers BioSpace [biospace.com]
- 2. MabVax begins dosing of MVT-1075 in Phase I cancer therapy trial Clinical Trials Arena [clinicaltrialsarena.com]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. openmedscience.com [openmedscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: Compound MVT-1075 (177Lu-HuMab-5B1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672709#compound-j1075-material-safety-data-sheet-msds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com